molecular formula C12H14N2O3 B1293926 Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- CAS No. 4433-78-7

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-

Cat. No.: B1293926
CAS No.: 4433-78-7
M. Wt: 234.25 g/mol
InChI Key: PNVSDRLLBNUJBE-UHFFFAOYSA-N
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Description

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS: 4433-78-7) is a specialized organic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . Structurally, it consists of a butanamide backbone (3-oxobutanamide) linked to a phenyl ring substituted with an acetylamino (-NHCOCH₃) group at the para position. Key synonyms include 4'-Acetamidoacetoacetanilide and N-Acetoacetyl-N′-acetyl-1,4-phenylenediamine .

This compound is primarily used as a chemical intermediate in the synthesis of pigments, pharmaceuticals, and functional polymers. For example, its structural analogs are integral to azo dye production, where the acetylamino group enhances stability and chromophore properties .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSDRLLBNUJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063456
Record name Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
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Molecular Weight

234.25 g/mol
Source PubChem
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CAS No.

4433-78-7
Record name N-[4-(Acetylamino)phenyl]-3-oxobutanamide
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Record name p-Acetamidoacetoacetanilide
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Record name Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
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Record name Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
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Record name N-[4-(acetylamino)phenyl]-3-oxobutyramide
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Record name P-ACETAMIDOACETOACETANILIDE
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity.

Biological Activity

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- features a complex structure that includes an acetylamino group attached to a phenyl ring. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound's structure is critical for its biological interactions.

The biological activity of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- primarily involves its role as an inhibitor of specific enzymes and receptors. It has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-1β and IL-6.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that Butanamide can significantly reduce the expression levels of inflammatory cytokines.
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against certain bacterial strains.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to disease processes.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression
AntimicrobialActivity against selected bacterial strains
Enzyme inhibitionPotential inhibition of metabolic enzymes

Case Studies

  • In Vitro Anti-inflammatory Study :
    A study evaluated the effects of Butanamide on LPS-induced inflammation in human liver cells. The results indicated a significant decrease in IL-1β and IL-6 levels when treated with the compound at concentrations up to 10 μM. Western blot analysis confirmed the downregulation of STAT3 and NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
  • Antimicrobial Testing :
    Another study assessed the antimicrobial properties of Butanamide against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of Butanamide derivatives. Variations in substituents on the phenyl ring significantly influence the compound's efficacy and specificity towards biological targets.

Table: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-Acetylamino groupAnti-inflammatory
N-[4-(methylphenyl)-2-(4-oxoquinazolin)]butanamideQuinazoline moietyAntimicrobial
Benzoxazole derivativesVarious substituentsAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs, their substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Applications References
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- 4433-78-7 C₁₂H₁₄N₂O₃ 234.25 -NHCOCH₃ (para) Pigments, pharmaceuticals
Butanamide, N-(4-chlorophenyl)-3-oxo- 101-92-8 C₁₀H₁₀ClNO₂ 211.65 -Cl (para) Dye intermediates
Acetoacetanilide (parent compound) 102-01-2 C₁₀H₁₁NO₂ 177.20 -H (unsubstituted) Pigment synthesis
N-(4-(Aminosulphonyl)phenyl)-3-oxobutanamide 4542-32-9 C₁₀H₁₂N₂O₄S 256.28 -SO₂NH₂ (para) Antimicrobial agents
N-(2,4-dimethylphenyl)-3-oxobutanamide N/A C₁₂H₁₅NO₂ 205.25 -CH₃ (ortho and para) Specialty dyes, polymers
Key Observations:
  • Substituent Effects: The acetylamino group in the main compound introduces polarity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to the chloro-substituted analog . Chlorine substituents (e.g., in CAS 101-92-8) increase electrophilicity, making the compound reactive in Ullmann or Suzuki coupling reactions . Sulfonamide groups (e.g., in CAS 4542-32-9) improve biological activity, as seen in antitubercular agents .

Physical and Chemical Properties

Property Main Compound (4433-78-7) N-(4-chlorophenyl)-3-oxo- (101-92-8) Acetoacetanilide (102-01-2)
Melting Point Not reported 142–144°C 82–85°C
Solubility Moderate in DMSO Low in water; soluble in acetone Soluble in ethanol, ether
Stability Stable under inert conditions Sensitive to UV light Hygroscopic
  • The higher molecular weight of the main compound (234.25 vs. 177.20 for acetoacetanilide) correlates with reduced volatility, making it suitable for high-temperature applications .

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